REACTION_SMILES
|
[Br:15][N:16]1[C:17](=[O:18])[CH2:19][CH2:20][C:21]1=[O:22].[C:23]([Cl:24])([Cl:25])([Cl:26])[Cl:27].[F:1][C:2]([CH:3]([F:4])[F:5])([O:6][c:7]1[cH:8][cH:9][c:10]([CH3:13])[cH:11][cH:12]1)[F:14]>>[F:1][C:2]([CH:3]([F:4])[F:5])([O:6][c:7]1[cH:8][cH:9][c:10]([CH2:13][Br:15])[cH:11][cH:12]1)[F:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(OC(F)(F)C(F)F)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
FC(F)C(F)(F)Oc1ccc(CBr)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |